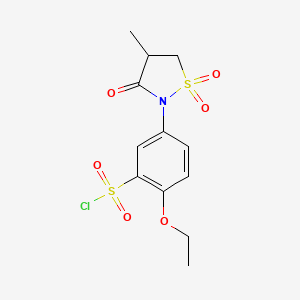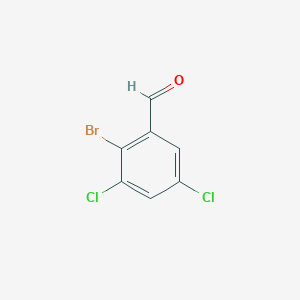
2-Bromo-3,5-dichlorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3,5-dichlorobenzaldehyde is an organic compound with the molecular formula C7H3BrCl2O. It has an average mass of 253.908 Da and a monoisotopic mass of 251.874420 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, two chlorine atoms, and an aldehyde group . The exact positions of these substituents can be inferred from the name of the compound: the bromine atom is on the second carbon of the ring, while the chlorine atoms are on the third and fifth carbons, and the aldehyde group is attached to the carbon opposite to the bromine atom.Physical And Chemical Properties Analysis
This compound has a molecular refractivity of 50.5±0.3 cm³ . More detailed physical and chemical properties were not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
2-Bromo-3,5-dichlorobenzaldehyde is utilized in the synthesis and structural characterization of various chemical compounds. For instance, it serves as an intermediate in the preparation of heteroditopic ligands for binding metal salts. This involves the one-pot bromo- and chloro-methylation of salicylaldehydes, offering a convenient method to attach functional arms for applications in organic and coordination chemistry (Wang et al., 2006). Additionally, this compound participates in the synthesis of specific compounds like (E)-3-Bromo-N′-(2,4-dichlorobenzylidene)benzohydrazide, showcasing the ability to form stable molecular structures with specific configurations (Guo-Biao Cao, 2009).
Biological Applications
The compound's derivatives demonstrate significant biological activities. For example, the halogenation of salicylaldehyde, a related compound, impacts the antiproliferative activities of certain Ru(II) polypyridyl complexes. These complexes, including derivatives of this compound, exhibit enhanced cytotoxicity and potential for inducing apoptosis and cell cycle arrest in cancer cells (Taghizadeh Shool et al., 2022).
Chemical Reactions and Catalysis
This compound is involved in various chemical reactions, serving as a pivotal reagent. It's used in tandem cyclocondensation-Knoevenagel–Michael reactions, indicating its versatility in synthetic organic chemistry (Khazaei et al., 2014). Also, its derivatives are employed in selective amination processes catalyzed by palladium complexes, highlighting its role in facilitating complex organic transformations (Ji et al., 2003).
Safety and Hazards
The safety information for 2-Bromo-3,5-dichlorobenzaldehyde indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Propiedades
IUPAC Name |
2-bromo-3,5-dichlorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-7-4(3-11)1-5(9)2-6(7)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIXEEGWEVEHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

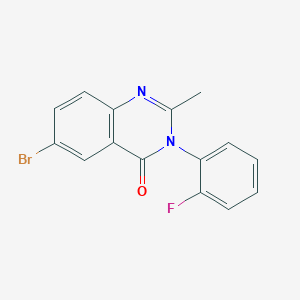
![2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide](/img/structure/B2862703.png)
![2-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2862705.png)
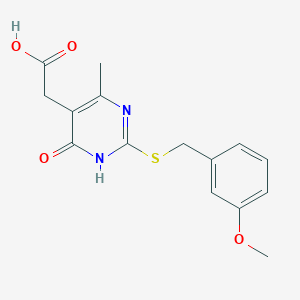

![1-[3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]but-2-yn-1-one](/img/structure/B2862709.png)
![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2862711.png)
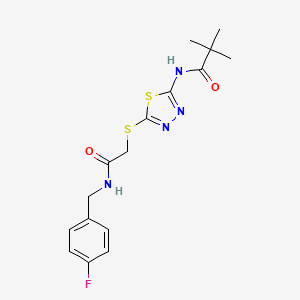
![6-Methoxy-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2862715.png)
![(Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2862716.png)
![3-Fluoropropyl 4-[4-(2-pyridinyl)-2-pyrimidinyl]phenyl ether](/img/structure/B2862717.png)
![3-benzyl-2-(ethylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2862718.png)

